7-Methyl-6-hexadecenoic acid
Description
Structure
3D Structure
Properties
CAS No. |
56796-89-5 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(E)-7-methylhexadec-6-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-10-13-16(2)14-11-9-12-15-17(18)19/h14H,3-13,15H2,1-2H3,(H,18,19)/b16-14+ |
InChI Key |
DINXWFVSXJCVPK-JQIJEIRASA-N |
SMILES |
CCCCCCCCCC(=CCCCCC(=O)O)C |
Isomeric SMILES |
CCCCCCCCC/C(=C/CCCCC(=O)O)/C |
Canonical SMILES |
CCCCCCCCCC(=CCCCCC(=O)O)C |
Synonyms |
7-Me-HDCA 7-methyl-6-hexadecenoic acid |
Origin of Product |
United States |
Natural Occurrence and Distribution of 7 Methyl 6 Hexadecenoic Acid
Marine Biota as Primary Natural Reservoirs
7-Methyl-6-hexadecenoic acid, a branched-chain monounsaturated fatty acid, is predominantly found in marine organisms. Its unique structure, featuring a methyl group at the seventh carbon and a double bond between the sixth and seventh carbons, sets it apart from more common linear fatty acids. This compound has been identified as a constituent of the lipids of various marine invertebrates, suggesting its significant role within marine ecosystems.
Research has consistently identified this compound within several major invertebrate phyla, highlighting its widespread, yet specific, distribution in the marine environment.
The phylum Cnidaria, particularly soft corals, represents a significant reservoir of this compound. mdpi.comnih.gov The compound has been notably identified in corals of the genus Dendronephthya, which are non-symbiotic (azooxanthellate) soft corals. nih.govresearchgate.net In studies of their fatty acid profiles, this compound is considered a useful chemotaxonomic marker for this genus. nih.govresearchgate.net
Invertebrate Phyla
Cnidaria: Corals (e.g., Dendronephthya spp.)
Comparative Abundance in Non-Symbiotic vs. Symbiotic Corals
A distinguishing feature of this compound's distribution is its significantly higher concentration in non-symbiotic (azooxanthellate) corals compared to their symbiotic (zooxanthellate) counterparts. nih.gov In ten species of azooxanthellate Dendronephthya, the average content of this fatty acid was 4.8% of the total fatty acids, with some measurements reaching as high as 7.3%. nih.govnih.gov In contrast, its concentration in symbiotic corals is considerably lower, typically not exceeding 1.1%. This marked difference suggests that the fatty acid may play a role in a compensatory mechanism for the absence of photosynthetic symbionts in azooxanthellate species.
Table 1: Comparative Abundance of this compound in Corals
| Coral Type | Genus Example | Symbiotic Status | Average Abundance (% of Total Fatty Acids) |
|---|---|---|---|
| Soft Coral | Dendronephthya spp. | Azooxanthellate (Non-symbiotic) | 4.8% (up to 7.3%) nih.govnih.gov |
The marine sponge Axinella sinoxea, found in the Persian Gulf, has been identified as another source of this compound. nih.govresearchgate.net Analysis of the fatty acid fractions from this sponge through gas chromatography-mass spectrometry (GC-MS) confirmed the presence of this compound among other monoenoic fatty acids. nih.govresearchgate.net This finding contributes to the understanding of the diverse lipid chemistry within the phylum Porifera. nih.gov
Within the phylum Echinodermata, the sea cucumber Holothuria mexicana has been shown to contain this compound. nih.govacs.org Investigations into the phospholipid fatty acid composition of this holothurian revealed the presence of this novel methyl-branched fatty acid, albeit in relatively low amounts (0.4% of total phospholipid fatty acids). nih.govmdpi.com Its identification alongside another novel compound, 7-methyl-6-octadecenoic acid, in the same organism points to a potential bacterial origin for these branched fatty acids. nih.govmdpi.com
Gorgonians, a type of octocoral, are also known to contain this compound. mdpi.com Studies on the Senegalese gorgonian Leptogorgia piccola identified this unusual fatty acid among more than fifty other fatty acids. researchgate.net The presence of this compound was noted in both white and yellow morphs of the species. researchgate.net
Table 2: Occurrence of this compound in Selected Marine Invertebrates
| Phylum | Class/Order | Species Example | Finding |
|---|---|---|---|
| Cnidaria | Alcyonacea | Dendronephthya spp. | Identified as a major fatty acid, with significantly higher levels in these non-symbiotic corals. nih.govnih.gov |
| Porifera | Demospongiae | Axinella sinoxea | Identified as one of the monoenoic fatty acids in its lipid profile. nih.govresearchgate.net |
| Echinodermata | Holothuroidea | Holothuria mexicana | Identified in the phospholipid fatty acid composition at 0.4% relative abundance. nih.govmdpi.com |
The Ubiquitous Presence of this compound in Diverse Marine Life
A comprehensive examination of the natural occurrence and distribution of the branched-chain fatty acid, this compound, reveals its significant presence across a wide spectrum of marine organisms, from microscopic bacteria to the largest toothed whales. This unique lipid molecule has been identified in various species, highlighting its potential ecological and physiological importance in the marine environment.
The presence of this compound has been documented in several key marine phyla and species. Its distribution suggests diverse roles, potentially related to energy storage and adaptation to specific environmental conditions.
Mollusca: Clams (e.g., Paratapes undulatus)
Recent gas chromatography-mass spectrometry (GC-MS) analysis of the methanolic extract of the clam Paratapes undulatus has identified a rich profile of fatty acids. While a closely related compound, (Z)-7-hexadecenoic acid, methyl ester, was found to be a major component, constituting 32.01% of the total extract, the presence of this compound itself has not been explicitly confirmed in this species. japsonline.com Further research is needed to determine if the detected compound is a derivative or if this compound is also present.
Vertebrate Species: Cetaceans (e.g., Sperm Whale, Physeter macrocephalus)
The blubber of the sperm whale, Physeter macrocephalus, is a known reservoir of this compound. nih.gov Early studies of sperm whale oils demonstrated the presence of this branched-chain fatty acid, with concentrations varying based on the geographic origin of the whales. More recent analyses of sperm whale blubber continue to underscore the dominance of monounsaturated fatty acids in their lipid composition, which includes compounds like this compound. nih.govbiologists.com These fatty acids are crucial for energy storage and insulation in these deep-diving marine mammals. biologists.com
Table 1: Fatty Acid Composition in Sperm Whale Oils
| Fatty Acid | Percentage Range |
| 7-Methyl-7-hexadecenoic acid | 0.37% - 1.37% |
| This compound | 0.23% - 0.68% |
| 5-Methyl-4-hexadecenoic acid | 0.10% - 0.39% |
Data sourced from a 1975 analysis of sperm whale oils from both northern and southern hemispheres.
Microorganisms in Marine Environments
The microbial world, particularly in marine settings, appears to be a significant source of this compound and its isomers. The biosynthesis of this and other branched-chain fatty acids is thought to be of microbial origin. semanticscholar.org
While the direct quantification of this compound in Vibrio alginolyticus is not extensively documented, the bacterium is known to produce a variety of fatty acids. pjoes.comgjesm.net The origin of 7-methyl-6-octadecenoic acid, a related compound found in the sea cucumber Holothuria mexicana, is suggested to be microbial, with Vibrio alginolyticus being a likely candidate. semanticscholar.org This is supported by the fact that both the (E) and (Z) isomers of 7-methyl-6-octadecenoic acid have been identified in a strain of this bacterium. semanticscholar.org
The fatty acid profiles of nitrite-oxidizing bacteria from the genus Nitrospira are characterized by the presence of specific isomers of hexadecenoic acid. nih.govresearchgate.netuni-hamburg.de While these bacteria are known to contain cis-7-hexadecenoic acid and cis-11-hexadecenoic acid, the presence of this compound has not been specifically reported. nih.govresearchgate.netresearchgate.netnih.gov For instance, Nitrospira moscoviensis is noted for producing 11-methyl-hexadecanoic acid. nih.govresearchgate.net The non-esterified form of cis-7-hexadecenoic acid has been isolated from autotrophic bacterial cultures and has been detected in strains of Nitrospira. caymanchem.combiomol.com
Table 2: Major Fatty Acids in Selected Nitrospira Species
| Species | Major Fatty Acids |
| Nitrospira marina | cis-7-Hexadecenoic acid, cis-11-Hexadecenoic acid |
| Nitrospira moscoviensis | cis-7-Hexadecenoic acid, cis-11-Hexadecenoic acid, 11-Methyl-hexadecanoic acid |
Data compiled from studies on the fatty acid profiles of Nitrospira species. researchgate.netnih.gov
Extensive analyses of the fatty acid composition of the cyanobacteria Oscillatoria sancta and Limnothrix planktonica have been conducted. cdnsciencepub.comphytojournal.comekb.egmdpi.comresearchgate.netresearchgate.netpreprints.orgsjp.ac.lk These studies have identified a wide range of fatty acids, including various forms of hexadecenoic acid. However, the presence of this compound has not been reported in the fatty acid profiles of these species. For example, a methanolic extract of Oscillatoria sancta was found to contain compounds such as tetradecanoic acid, phytol (B49457), and linolenic acid, but not the target methyl-branched fatty acid. cdnsciencepub.com Similarly, analyses of Limnothrix planktonica have revealed the presence of palmitic acid, palmitoleic acid, and cis-vaccenic acid, among others, with no mention of this compound. cdnsciencepub.comekb.eg
The marine fungus Microsphaeropsis olivacea has been investigated for its production of secondary metabolites. cdnsciencepub.comcdnsciencepub.comnih.gov Research has led to the isolation of an unusual methyl-branched unsaturated fatty acid, identified as 10-methyl-9Z-octadecenoic acid, and its glyceride. cdnsciencepub.comnih.gov While the study of this fungus mentions that other methyl-branched fatty acids, such as 7-methyl-7-hexadecenoic acid and 7-methyl-6E-hexadecenoic acid, have been found in other marine sources like whale oil, their presence has not been detected in Microsphaeropsis olivacea itself. cdnsciencepub.com
Microorganisms in Marine Environments
Copepods (e.g., freshwater harpacticoid copepod)
The fatty acid profile of the freshwater harpacticoid copepod, Onychocamptus mohammed, has been analyzed in both wild and cultured populations. In wild specimens, the methyl ester of this compound was present at a concentration of 0.20 ± 0.13% of the total fatty acids. researchpublish.comresearchgate.net This level was observed to be slightly lower in cultured individuals, which registered a concentration of 0.11 ± 0.01%. researchpublish.comresearchgate.net The presence of this and other fatty acids is crucial for the nutritional value of these copepods, which serve as a food source for larval stages of various fish and shellfish. researchpublish.com
Oceanic Particulate Matter as an Ecological Sink and Source
Oceanic particulate matter serves as both a repository and a source for a diverse array of organic molecules, including unusual fatty acids. mdpi.comifremer.frifremer.fr Studies have identified various monounsaturated fatty acids within this particulate matter, highlighting its role in the marine organic carbon cycle. ifremer.frifremer.fr The distribution and composition of these fatty acids can vary between different water masses, suggesting that they may serve as biomarkers for specific marine organisms or environmental processes. ifremer.frifremer.fr While direct quantification of this compound in oceanic particulate matter is not extensively detailed in the provided sources, the presence of other unusual and branched-chain fatty acids points to the complex lipid dynamics within this environmental compartment. ifremer.frifremer.fr
Terrestrial and Other Niche Occurrence
While predominantly found in marine environments, this compound has also been identified in some terrestrial plants.
Plant Species (e.g., Ballota nigra subsp. anatolica, Gossypium seeds)
In the plant kingdom, this compound has been reported in the petroleum ether extract of Ballota nigra subsp. anatolica, a plant species endemic to Turkey. researchgate.netijpsrjournal.comscispace.com Analysis of this extract revealed that this compound constituted 1.4% of the total identified fatty acid components. researchgate.netijpsrjournal.com This plant is recognized in folk medicine, and its chemical composition, including its fatty acid profile, is of interest for its potential biological activities. ijpmbs.com
The compound has also been detected in the seeds of cotton (Gossypium species). researchgate.netglobalresearchonline.netresearchgate.netdergipark.org.tr In one analysis of Gossypium seed oil, the (Z)-isomer of 7-Hexadecenoic acid methyl ester was found to be 0.90% of the fatty acid profile. researchgate.net Another study on Gossypium hirsutum seed oil reported the presence of (Z)-7-Hexadecenoic acid, though the exact percentage was not specified in the abstract. researchgate.net A different analysis of cotton seed oil identified 7-hexadecenoic acid at a much lower concentration of 0.19%. dergipark.org.tr This variability suggests that the concentration of this fatty acid in cotton seeds can differ based on the specific cultivar and analytical methods used.
Biosynthesis and Metabolic Pathways of 7 Methyl 6 Hexadecenoic Acid
Proposed Biosynthetic Origins: Emphasis on Microbial Pathways
7-Methyl-6-hexadecenoic acid is a branched-chain monounsaturated fatty acid predominantly found in marine organisms. Its biosynthesis is thought to be of microbial origin, with evidence pointing towards bacterial fatty acid synthesis pathways. This is supported by its presence in marine bacteria, such as Vibrio alginolyticus, and its relative absence in terrestrial plants, suggesting marine-specific biosynthetic routes. gerli.com The compound has been identified in various marine invertebrates, including corals and sponges, often in association with their symbiotic microorganisms. nih.gov For instance, it is particularly abundant in non-symbiotic (azooxanthellate) corals like Dendronephthya spp., where it can constitute up to 7.3% of the total fatty acids. mdpi.com This is significantly higher than in symbiotic (zooxanthellate) corals, which have concentrations of ≤1.1%. The presence of this fatty acid in organisms that host microbial communities strongly suggests that these symbionts are the primary producers.
Integration into Lipid Metabolism of Host Organisms
Once synthesized, likely by associated microbes, this compound is integrated into the lipid metabolism of the host organism. In marine invertebrates, it is incorporated into cellular membranes, where it is thought to play a role in maintaining membrane fluidity, particularly in response to environmental stressors like temperature changes. The methyl branch at the C7 position is believed to decrease membrane rigidity, which is a crucial adaptation for survival in cold-water environments. In host organisms, this fatty acid can be found in various lipid classes, including phospholipids (B1166683) and triglycerides. mdpi.complos.org The host can modify and incorporate this microbially-derived fatty acid into its own lipid pools, highlighting a close metabolic relationship between the host and its microbial symbionts. biorxiv.orgbiorxiv.org
Relationship to De Novo Fatty Acid Synthesis Pathways
The biosynthesis of this compound is distinct from the typical de novo fatty acid synthesis (DNL) pathway found in many organisms, which primarily produces straight-chain fatty acids like palmitic acid. nih.govahajournals.org The DNL pathway starts with acetyl-CoA and builds up the fatty acid chain through a series of condensation, reduction, and dehydration reactions catalyzed by fatty acid synthase (FAS). mdpi.com While the backbone of this compound is likely derived from precursors of the DNL pathway, the introduction of the methyl group and the specific positioning of the double bond require additional enzymatic machinery not typically part of the standard DNL process. The biosynthesis of branched-chain fatty acids often utilizes different starter units or involves modifying enzymes that act on intermediates of the main fatty acid synthesis pathway. frontiersin.org
Hypothesized Chain Elongation and Methyl Branching Mechanisms
The formation of this compound involves both chain elongation and methyl branching. The carbon chain is likely built up through a process similar to standard fatty acid elongation. However, the introduction of the methyl group is a key distinguishing step. One proposed mechanism for methyl branching in bacteria involves the use of S-adenosyl-L-methionine (SAM) as a methyl donor. frontiersin.org A methyltransferase enzyme would catalyze the transfer of a methyl group to a specific position on the growing fatty acid chain or a precursor molecule. frontiersin.org The specific enzymes responsible for the methylation at the C7 position of a C16 fatty acid chain have not been fully characterized. The process is thought to be highly specific to ensure the correct positioning of the methyl group, which is crucial for the fatty acid's function.
Comparative Analysis with Other Branched-Chain Fatty Acid Biosynthesis (e.g., Isoprenoid Fatty Acids)
The biosynthesis of this compound can be compared to that of other branched-chain fatty acids, such as isoprenoid fatty acids and iso- and anteiso-methyl-branched fatty acids.
Iso- and Anteiso-Methyl-Branched Fatty Acids: The biosynthesis of these fatty acids, common in some bacteria, utilizes branched-chain amino acids like valine, leucine, and isoleucine as starter units for fatty acid synthesis. frontiersin.org This leads to a methyl branch at the iso (second to last) or anteiso (third to last) position from the methyl end of the fatty acid. frontiersin.org This contrasts with the mid-chain methyl group of this compound.
Isoprenoid Fatty Acids: These are synthesized from isoprene (B109036) units and are characterized by multiple methyl branches at regular intervals. Their biosynthesis is fundamentally different from the fatty acid synthase pathway.
Other Mid-Chain Methyl-Branched Fatty Acids: The biosynthesis of 10-methyl stearic acid in some bacteria is hypothesized to occur via methylation of oleic acid, using SAM as the methyl donor, followed by reduction. frontiersin.org This two-step process involving a methyltransferase and a reductase acting on an unsaturated fatty acid precursor could be a model for the synthesis of this compound.
Table 1: Comparison of Branched-Chain Fatty Acid Biosynthesis
| Fatty Acid Type | Precursor(s) | Branching Mechanism | Example Compound |
|---|---|---|---|
| This compound | Acetyl-CoA, Malonyl-CoA, SAM (hypothesized) | Methyltransferase acting on a fatty acid intermediate (hypothesized) | This compound |
| Iso/Anteiso-Branched | Branched-chain amino acids (Val, Leu, Ile) | Use of branched-chain primers in fatty acid synthesis | 14-methylpentadecanoic acid (iso-C16:0) |
| Isoprenoid | Isopentenyl pyrophosphate, Dimethylallyl pyrophosphate | Polymerization of isoprene units | Phytanic acid |
| Other Mid-Chain Branched | Unsaturated fatty acid, SAM | Methylation of a double bond followed by reduction | 10-Methyl stearic acid |
Enzymatic Considerations in this compound Biogenesis
The biosynthesis of this compound is expected to involve a suite of specific enzymes. While the core fatty acid synthesis machinery is likely conserved, the key enzymes are those responsible for methylation and desaturation.
Methyltransferase: A crucial enzyme would be a methyltransferase that utilizes a methyl donor like S-adenosyl-L-methionine (SAM) to add a methyl group at the C7 position of a C16 fatty acid precursor. frontiersin.org The specificity of this enzyme would be critical for determining the final structure of the fatty acid.
Desaturase: A desaturase enzyme is responsible for introducing the double bond at the C6-C7 position. In fatty acid biosynthesis, desaturases are highly specific for the position of the double bond they create. mdpi.compnas.org The desaturase involved in this pathway would need to recognize the 7-methylated C16 acyl chain as a substrate. The interplay between the methylation and desaturation steps is a key area for further research. It is possible that methylation precedes desaturation, or vice versa, or that a single enzyme complex carries out both modifications.
Biological and Ecological Functions of 7 Methyl 6 Hexadecenoic Acid
Role in Cellular Membrane Dynamics and Homeostasis
The structure of fatty acids is a critical determinant of their function within cellular membranes. The presence of unsaturation and branched chains can significantly affect the physical properties of the membrane, such as fluidity and flexibility.
Cell membranes are primarily composed of phospholipids (B1166683), which contain fatty acid chains. The packing of these fatty acid tails influences the fluidity of the membrane. Saturated fatty acids, with their straight chains, can pack tightly, leading to more rigid membranes. In contrast, the double bonds in unsaturated fatty acids create kinks, preventing tight packing and thereby increasing membrane fluidity. researchgate.netlibretexts.org The methyl branch in 7-methyl-6-hexadecenoic acid introduces a steric hindrance that further disrupts the orderly packing of acyl chains in the membrane's lipid bilayer. researchgate.net This disruption enhances membrane fluidity, which is crucial for the proper function of membrane-bound proteins and for cellular processes such as transport and signaling. researchgate.netsmolecule.com
Organisms living in cold environments must maintain the fluidity of their cell membranes to ensure proper physiological function. researchgate.nettandfonline.com A key adaptation to low temperatures is the incorporation of fatty acids that lower the melting point of the membrane, a state known as homeoviscous adaptation. researchgate.net this compound plays a significant role in this adaptive process in certain marine organisms.
Research on cold-water corals has revealed that the methyl branch at the C7 position in this compound reduces membrane rigidity, which is a crucial adaptation for survival in low-temperature environments. This fatty acid is particularly abundant in non-symbiotic (azooxanthellate) corals, such as those from the Dendronephthya genus, where it can constitute up to 7.3% of the total fatty acids. mdpi.com In contrast, symbiotic (zooxanthellate) corals have a much lower content of this fatty acid, typically less than or equal to 1.1%. This suggests that this compound may provide a compensatory mechanism for maintaining membrane function in the absence of symbionts, which can be affected by environmental stressors. The increased concentration of this branched-chain fatty acid in azooxanthellate species highlights its importance in adapting to the challenges of their specific ecological niches, including cold-water habitats. mdpi.com
| Organism Type | Presence of Symbionts | This compound Content (% of total fatty acids) | Source |
| Soft Corals (Dendronephthya genus) | Azooxanthellate (Non-symbiotic) | Up to 7.3% | mdpi.com |
| Alcyonarians | Zooxanthellate (Symbiotic) | 1.1 ± 0.7% | mdpi.com |
| Gorgonians | Non-symbiotic | 2.4 ± 1.2% | mdpi.com |
| Hard Corals (Balanophyllia sp., Tubastrea aurea) | Azooxanthellate (Non-symbiotic) | 2.3% | mdpi.com |
| Hard Corals | Zooxanthellate (Symbiotic) | ≤ 0.6% | mdpi.com |
Influence on Membrane Fluidity and Flexibility
Energetic and Nutritional Significance
Lipids are a primary form of energy storage in many organisms. In marine ecosystems, the transfer of energy through the food web is often mediated by the consumption of lipid-rich organisms.
In marine organisms, this compound is thought to function as a lipid energy reserve. Lipids provide a dense source of energy, and the specific fatty acid composition of an organism's reserves can reflect its diet and metabolic needs. researchgate.net The presence of this compound in the oils of sperm whales suggests its role as a stored form of energy in these large marine mammals.
Fatty acids are essential nutrients that are transferred through trophic levels. The fatty acid composition of organisms can serve as a biomarker to trace food web interactions. dal.cadntb.gov.ua this compound has been identified in marine invertebrates and is considered in studies of marine food webs. mdpi.comifremer.fr For instance, it has been found in the fatty acid profiles of freshwater harpacticoid copepods, which are a food source for fish larvae in aquaculture. researchpublish.com The presence of this and other fatty acids in copepods underscores their nutritional importance in aquatic food chains. researchpublish.com
| Organism | Context | Finding | Source |
| Freshwater Harpacticoid Copepod (Onychocamptus mohammed) | Wild Sample | 0.20±0.13% of 6-Hexadecenoic acid, 7-methyl,methyl ester (Z) | researchpublish.com |
| Freshwater Harpacticoid Copepod (Onychocamptus mohammed) | Cultured Sample | 0.11±0.01% of 6-Hexadecenoic acid, 7-methyl,methyl ester (Z) | researchpublish.com |
| Shrimp (Plesionika longirostris) | Waste (Head and Carapace) | 0.38% of this compound | unipa.it |
| Ocean Sunfish (Mola mola) | Lipids | Presence of 7-methyl-7-hexadecenoic acid, indicating jellyfish diet | dal.cad-nb.info |
Function as a Lipid Energy Reserve in Marine Systems
Modulation of Biological Processes (General Academic Discussion)
The unique structure of this compound suggests it may have roles beyond membrane dynamics and energy storage. Fatty acids and their derivatives are known to act as signaling molecules in various biological pathways. smolecule.com While specific signaling roles for this compound are not yet fully elucidated, its presence in diverse marine invertebrates like sponges and sea cucumbers (holothurians) points to a broad, though not fully understood, physiological significance. mdpi.com For example, new fatty acids, including this compound (at 0.4%), were identified in the phospholipids of the sea cucumber Holothuria mexicana. mdpi.com The origin of some of these unusual fatty acids is potentially bacterial, highlighting the intricate biochemical links within marine ecosystems. mdpi.com Further research is needed to uncover the specific ways in which this compound may modulate biological processes in the organisms in which it is found.
Regulation of Metabolic Pathways (General Discussion)
While direct research on the specific role of this compound in regulating metabolic pathways is limited, the broader class of monounsaturated fatty acids (MUFAs), to which it belongs, is known to be deeply involved in metabolic processes. Fatty acids are essential for energy storage and as building blocks for cellular membranes. The transformation of saturated fatty acids, like palmitic acid, into MUFAs is a critical step in cellular metabolism, catalyzed by desaturase enzymes. mdpi.com This conversion is vital for maintaining the fluidity and permeability of cell membranes. mdpi.com
The metabolism of palmitic acid can follow different desaturase pathways, leading to various positional isomers of hexadecenoic acid, including the n-7, n-9, and n-10 series. mdpi.com For instance, delta-9 desaturase converts palmitic acid to palmitoleic acid (9-cis-16:1), while delta-6 desaturase produces sapienic acid (6-cis-16:1). plos.org Another isomer, 7-cis-hexadecenoic acid (16:1n-9), is formed through the beta-oxidation of oleic acid. mdpi.complos.org The balance between these pathways is emerging as a key factor in health and disease. mdpi.com
Studies on related hexadecenoic acid isomers provide insights into potential metabolic roles. Palmitoleic acid, for example, has been identified as a "lipokine," a lipid hormone that can stimulate insulin (B600854) action in muscles and inhibit fat production in the liver. plos.org It also plays a role in preventing high-fat-induced pro-inflammatory responses in macrophages. plos.org Given the structural similarities, it is plausible that this compound could also participate in metabolic signaling and regulation, although specific research is needed to confirm this.
Influence on Inflammation Pathways (General Discussion)
Several positional isomers of hexadecenoic acid have demonstrated anti-inflammatory properties, suggesting a potential role for this compound in modulating inflammation. nih.gov Palmitoleic acid (9-cis-16:1) and its isomers are known to possess anti-inflammatory effects. nih.govatamanchemicals.com Specifically, 7-cis-hexadecenoic acid (hypogeic acid) has shown strong anti-inflammatory actions on monocytes and macrophages. nih.gov Sapienic acid (6-cis-16:1) also exhibits anti-inflammatory activity, though often at higher concentrations than its isomers. nih.gov
Research on 7-cis-hexadecenoic acid (16:1n-9) has revealed that it can protect against excessive immune responses. balsinde.org This fatty acid is incorporated into cellular lipids, and its anti-inflammatory effects are dependent on this incorporation. balsinde.org The release of hexadecenoic acids from macrophage cell membranes during an inflammatory response is a regulated process, primarily mediated by the enzyme calcium-independent group VIA phospholipase A2. nih.gov The released fatty acids can then be converted into other lipid mediators with known anti-inflammatory properties. nih.gov While direct evidence for this compound is lacking, the established anti-inflammatory roles of its close structural relatives strongly suggest it may also participate in these pathways.
Modulation of Immune Responses (General Discussion)
The influence of fatty acids on the immune system is well-documented, with many acting as immunomodulators. semanticscholar.orgresearchgate.net They can either enhance the body's defense mechanisms or suppress abnormal immune reactions. semanticscholar.org For example, palmitoleic acid has been shown to have a suppressive effect on the immune system by reducing the proliferation of lymphocytes and decreasing the production of inflammatory cytokines. atamanchemicals.com This is characterized by a reduction in Th1 and Th17 responses. atamanchemicals.com
Long-chain fatty acids are known to modulate the immune system through various mechanisms, including the regulation of cytokine expression, such as IL-6. researchgate.net Phytochemicals, including fatty acids, can influence both humoral and cell-mediated immune responses. researchgate.net Given that deep-sea fish lipids, which are rich in various fatty acids, play a role in the inflammation and immune process, it is conceivable that this compound, found in marine organisms, could also have immunomodulatory functions. acs.org However, specific studies on this compound are needed to determine its precise role in modulating immune responses.
Ecological Interactions and Biomarker Potential
Role in Inter-species Interactions
This compound has been identified in various marine organisms and is thought to play a role in ecological interactions. The presence of this and other unusual fatty acids in the lipids of marine organisms can be indicative of specific dietary relationships. For instance, the discovery of trans-6-hexadecenoic acid and 7-methyl-7-hexadecenoic acid in the ocean sunfish (Mola mola) pointed towards a diet that includes jellyfish. dal.cadntb.gov.ua This suggests that this compound could serve as a trophic marker, helping to trace food web connections. dal.ca
The fatty acid composition of an organism is largely influenced by its diet, as many fatty acids are deposited directly from dietary sources. dal.ca Therefore, the presence of a unique fatty acid like this compound in a predator can indicate the consumption of prey that synthesizes or accumulates this compound. This principle is fundamental to using fatty acids as tracers in aquatic food webs. dal.ca
Utilization as Chemical Tracers or Signature Lipids in Marine Organic Geochemistry
The analysis of specific lipid components, including fatty acids, is a valuable tool for organic geochemists and marine chemists to determine the sources of organic matter in the marine environment. ifremer.fr The characterization of unusual fatty acids like this compound can provide "signature lipids" or chemical tracers that are unique to certain organisms or environmental conditions. ifremer.fr
The presence of monounsaturated fatty acids in oceanic particulate matter has been used to trace the transport, transformation, and remineralization of organic material. ifremer.fr Different isomers of hexadecenoic acid have been detected in various seawater samples, with their relative abundances varying between different water masses. ifremer.fr The occurrence of these specific fatty acids can suggest contributions from particular sources, such as marine invertebrates or bacteria. ifremer.fr For example, 7(Z)-hexadecenoic acid has been isolated from autotrophic bacterial cultures, indicating a potential origin from sulfide-oxidizing or nitrite-oxidizing bacteria like Nitrospira. caymanchem.com
Table 1: Distribution of this compound and Related Fatty Acids in Marine Organisms
| Organism | Fatty Acid(s) Identified | Potential Significance | Reference(s) |
| Ocean sunfish (Mola mola) | trans-6-hexadecenoic acid, 7-methyl-7-hexadecenoic acid | Dietary marker for jellyfish consumption. | dal.cadntb.gov.ua |
| Senegalese Gorgonian (Leptogorgia piccola) | This compound, 10-methyl-6-hexadecenoic acid, 7,9-dimethyl-6-hexadecenoic acid, 10-methyl-6,9-heptadecadienoic acid | Presence of novel branched-chain fatty acids. | researchgate.net |
| Caribbean sea cucumber (Holothuria mexicana) | (6Z)-7-methyloctadec-6-enoic acid | Found in the phospholipid fraction. | researchgate.net |
| Marine sponge (Desmapsama anchorata) | 7-methyl-8-hexadecenoic acid | Identification of a novel fatty acid. | researchgate.net |
| Non-symbiotic corals (Dendronephthya spp.) | This compound | Higher abundance compared to symbiotic corals, suggesting a role in membrane fluidity adaptation. |
Analytical and Characterization Methodologies for 7 Methyl 6 Hexadecenoic Acid Research
Extraction and Isolation Techniques
The initial step in studying 7-methyl-6-hexadecenoic acid involves its extraction from the biological matrix and subsequent isolation from other lipid components.
Standardized Lipid Extraction Protocols (e.g., Bligh and Dyer)
The Bligh and Dyer method is a widely recognized and frequently utilized protocol for the total extraction of lipids, including this compound, from wet tissues. gerli.comvliz.be This technique employs a specific ratio of chloroform (B151607), methanol (B129727), and water (initially 1:2:0.8, v/v/v) to create a single-phase system that effectively disrupts cell membranes and solubilizes lipids. vliz.beawi.de The sample is homogenized in this monophasic mixture. vliz.be Subsequently, the addition of more chloroform and water induces a phase separation, resulting in a lower chloroform layer containing the extracted lipids and an upper aqueous methanol layer. gerli.comawi.de The lipid-containing chloroform layer is then collected for further analysis. gerli.com
This method is particularly advantageous as it is rapid and uses a reduced solvent-to-sample ratio compared to other techniques like the Folch method. vliz.be An acidic modification of the Bligh and Dyer method, involving the addition of HCl, has been shown to improve the extraction efficiency of total fatty acids, especially polyunsaturated fatty acids, from certain matrices. wiley.com
Optimization for Diverse Biological Matrices (e.g., High Phenolic Content)
When extracting lipids from complex biological matrices, such as plant tissues or certain marine organisms, modifications to standard protocols are often necessary. mdpi.com Plant samples, for instance, can have high concentrations of phenolic compounds, which may interfere with lipid recovery. nih.gov In such cases, optimizing the solvent ratios is crucial for efficient extraction.
For matrices with high phenolic content, alternative and greener extraction methods are also being explored. Supercritical fluid extraction (SFE) using carbon dioxide (SC-CO2) is a promising technique. mdpi.comnih.gov While SC-CO2 is ideal for non-polar lipids, its solvating power for more polar compounds like phenolics can be enhanced by adding co-solvents such as ethanol (B145695). nih.govresearchgate.net This allows for the sequential or simultaneous extraction of different classes of compounds. Another approach for wet samples like microalgae is the use of liquefied dimethyl ether (DME), which can effectively extract lipids and other high-value compounds without the need for energy-intensive drying. mdpi.com The choice of extraction method and the need for optimization depend heavily on the specific composition of the biological matrix being analyzed. nih.gov
Purification Strategies (e.g., Silica (B1680970) Gel Chromatography)
Following extraction, the crude lipid extract contains a mixture of various lipid classes. To isolate this compound, purification is necessary. A common and effective method is silica gel column chromatography. google.com In this technique, the lipid extract is applied to a column packed with silica gel. google.comresearchgate.net
A solvent system, typically a gradient of hexane (B92381) and ethyl acetate, is then passed through the column. google.com The different lipid classes separate based on their polarity, with less polar compounds eluting first. By carefully collecting the fractions, it is possible to isolate the fatty acid fraction containing this compound. awi.degoogle.com The purity of the isolated fractions can be monitored using thin-layer chromatography (TLC). iomcworld.com
Chromatographic Separation and Detection
Once the fatty acid fraction is isolated, chromatographic techniques are employed for the separation, identification, and quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Positional Isomer Distinction
Distinguishing this compound from its positional isomers (e.g., isomers with the methyl group or double bond at different locations) is a significant analytical challenge, as these compounds often have very similar properties and can co-elute in GC analysis. nih.govacs.orgrsc.org Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful solution. creative-proteomics.comnih.gov
Ultra-High Performance Liquid Chromatography (UHPLC), particularly with reversed-phase columns, can often achieve baseline separation of closely related fatty acid isomers that are difficult to resolve by GC. researchgate.netnih.gov Following chromatographic separation, tandem mass spectrometry (MS/MS) is employed. In this process, the specific isomer's molecular ion is isolated and then fragmented through collision-induced dissociation (CID) or other advanced techniques like radical-directed dissociation (RDD). rsc.org
Standard CID often fails to provide fragments that can definitively locate a methyl branch or a double bond. rsc.orgrsc.org Therefore, specialized MS/MS strategies are used. These may involve chemical derivatization to create a charge-tagged molecule that fragments more informatively, or advanced fragmentation methods that induce cleavage along the fatty acid chain. nih.govsciex.com For instance, RDD can generate a series of fragments with a characteristic 28 Da spacing around the branching point, allowing for unambiguous assignment of the methyl group's position. uow.edu.aursc.org
Thin-Layer Chromatography (TLC) for Purity Assessment
Thin-Layer Chromatography (TLC) is a straightforward, rapid, and cost-effective method used for the qualitative assessment of sample purity. libretexts.org In the context of this compound, TLC is used to separate it from other lipid classes, such as triglycerides, sterols, or phospholipids (B1166683), based on differences in polarity. aocs.org
A sample is spotted onto a plate coated with a stationary phase, typically silica gel, and developed in a mobile phase, such as a mixture of hexane and diethyl ether. aocs.org Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds remain closer to the origin. By comparing the sample to a pure standard on the same plate, the presence of impurities can be visually detected as separate spots.
For more detailed analysis of unsaturated fatty acid mixtures, argentation TLC (Ag-TLC), where the silica gel is impregnated with silver nitrate, is particularly useful. This technique separates fatty acids not just by polarity but also based on the number, position, and configuration (cis/trans) of their double bonds, making it a valuable tool for assessing the isomeric purity of this compound. aocs.org
Spectroscopic Characterization
Spectroscopic methods provide fundamental information about the molecular structure, functional groups, and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR for Stereochemical Confirmation)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H-NMR: The proton NMR spectrum gives quantitative information and reveals the connectivity of protons. Key signals for this compound include the olefinic protons of the double bond (–CH=CH–), which typically appear in the δ 5.2–5.5 ppm region. nih.gov The precise chemical shift and coupling constants of these protons are highly dependent on the stereochemistry of the double bond, allowing for the confirmation of the cis or trans configuration. numberanalytics.com Other characteristic signals include those for the methyl branch, allylic protons adjacent to the double bond, and the aliphatic chain protons. aocs.org
¹³C-NMR: The carbon NMR spectrum shows a distinct signal for each unique carbon atom. This allows for confirmation of the total carbon count and provides information on the nature of each carbon (carboxyl, olefinic, aliphatic, methyl). The chemical shifts of the olefinic carbons are particularly diagnostic for determining the cis/trans geometry of the double bond.
| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment |
| ¹H | ~5.3 | Olefinic proton (-CH=) |
| ¹H | ~2.0 | Allylic protons (-CH₂-C=) |
| ¹H | ~1.6 | Methyl group protons on double bond (C=C-CH₃) |
| ¹H | ~0.9 | Terminal methyl group protons (-CH₃) |
| ¹³C | ~180 | Carboxyl carbon (-COOH) |
| ¹³C | ~120-140 | Olefinic carbons (-C=C-) |
| ¹³C | ~20-35 | Aliphatic carbons (-CH₂-) |
| ¹³C | ~15-25 | Methyl branch carbon (-CH₃) |
This table provides generalized chemical shift ranges. Precise values depend on the solvent and specific molecular geometry.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., GC-FTIR)
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. aocs.org For this compound, IR spectroscopy can confirm the presence of its key structural features. Combining GC with Fourier-transform IR (GC-FTIR) allows for the acquisition of an IR spectrum for a specific compound as it elutes from the GC column. nih.gov
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3300–2500 (broad) | O–H stretch | Carboxylic Acid |
| 2960–2850 | C–H stretch | Aliphatic CH₂, CH₃ |
| ~3010 | =C–H stretch | Alkene (cis isomer) nih.gov |
| 1725–1700 | C=O stretch | Carboxylic Acid |
| 1680–1640 | C=C stretch | Alkene |
This table outlines the characteristic IR absorption bands for the functional groups present in this compound.
Quantitative Methodologies and Calibration
Accurate quantification of this compound is crucial for understanding its biological roles and distribution. Quantitative analysis is typically performed using GC-MS or LC-MS techniques. nih.govspringernature.com
The most common approach involves the use of an external calibration curve. nerc.ac.uknih.gov This is created by analyzing a series of standard solutions containing known concentrations of a pure this compound standard. The instrument's response (e.g., peak area) is plotted against the concentration, generating a linear regression curve. jppres.com The peak area of the analyte in an unknown sample is then measured, and its concentration is calculated from the calibration curve.
To improve accuracy and precision, an internal standard (IS) is almost always used. nih.govresearchgate.net An IS is a compound with similar chemical characteristics to the analyte but is not naturally present in the sample. A known amount of the IS is added to all standards and unknown samples at the beginning of the sample preparation process. By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variations in sample volume, extraction efficiency, or instrument response can be corrected for, leading to more reliable and reproducible quantitative results. For mass spectrometry-based quantification, deuterated analogues of the fatty acid are often preferred as internal standards. nih.gov
Synthetic Approaches and Derivatives of 7 Methyl 6 Hexadecenoic Acid
Laboratory Synthesis of 7-Methyl-6-hexadecenoic Acid and Analogues
The creation of this compound in the laboratory involves precise chemical reactions designed to control the molecule's structure, particularly the geometry of the double bond and the chirality at the methyl-branched center.
Stereoselective synthesis is crucial for producing specific isomers of this compound, as the geometric configuration—either (E) for trans or (Z) for cis—significantly influences the compound's physical and biological properties.
The Claisen orthoester rearrangement, also known as the Johnson-Claisen rearrangement, is a powerful and reliable method for constructing carbon-carbon bonds with a high degree of stereoselectivity. bioinfopublication.orgwikipedia.org This reaction is particularly effective for synthesizing the (E)-isomer of γ,δ-unsaturated esters, which are precursors to the final fatty acid. numberanalytics.com
The synthesis begins with an allylic alcohol, which reacts with an orthoester like triethyl orthoacetate in the presence of a weak acid catalyst, such as propionic acid. wikipedia.org The reaction proceeds through a concerted, heat-induced wikipedia.orgwikipedia.org-sigmatropic rearrangement. bioinfopublication.org The stereochemical outcome is dictated by a highly ordered, chair-like six-membered transition state, which preferentially leads to the formation of a trans-trisubstituted double bond, achieving greater than 95% (E)-selectivity.
For the synthesis of (E)-7-Methyl-6-hexadecenoic acid, a multi-step process is employed:
Aldol (B89426) Condensation : The process starts with methyl vinyl ketone, which undergoes an aldol condensation with diethyl oxalate (B1200264) to create a β-keto ester intermediate.
Orthoester Formation : This intermediate is then treated with triethyl orthoacetate under acidic conditions to form the necessary orthoester precursor.
Rearrangement : The orthoester is heated to induce the Claisen rearrangement, yielding a γ,δ-unsaturated ester with the desired (E)-configuration at the C6-C7 double bond.
Hydrolysis : The resulting ester is hydrolyzed using a base like aqueous potassium hydroxide, followed by acidification to produce the final (E)-7-Methyl-6-hexadecenoic acid.
| Step | Reactants | Key Conditions | Outcome | Selectivity |
| 1 | Methyl vinyl ketone, Diethyl oxalate | Aldol Condensation | β-keto ester intermediate | N/A |
| 2 | β-keto ester, Triethyl orthoacetate | Acidic conditions | Orthoester precursor | N/A |
| 3 | Orthoester precursor | Heating (140–160°C) | (E)-γ,δ-unsaturated ester | >95% (E) |
| 4 | (E)-γ,δ-unsaturated ester | 1. Aqueous KOH, ethanol2. Acidification | (E)-7-Methyl-6-hexadecenoic acid | >95% |
To achieve the (Z)- or cis-isomer of this compound, the Wittig reaction is a commonly used method. This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a phosphonium (B103445) ylide) to form an alkene. organic-chemistry.orgmasterorganicchemistry.com The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.
For producing (Z)-alkenes, non-stabilized ylides are typically employed. organic-chemistry.org These reactive ylides are generated by treating a primary alkyl phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂). masterorganicchemistry.com The reaction proceeds rapidly through an oxaphosphetane intermediate, which preferentially decomposes to yield the (Z)-alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The use of non-stabilized ylides can result in a Z/E selectivity greater than 90/10. google.com
The synthesis of (Z)-7-Methyl-6-hexadecenoic acid via the Wittig reaction would involve:
Ylide Preparation : A suitable phosphonium salt is deprotonated with a strong base to form the non-stabilized ylide. masterorganicchemistry.com
Olefinatio n: The ylide is reacted with a corresponding aldehyde to form the C6-C7 double bond with (Z)-selectivity.
Purification and Conversion : The resulting product is then purified and converted to the final carboxylic acid if necessary.
| Reaction | Key Components | Base | Stereochemical Outcome |
| Wittig Reaction | Aldehyde, Non-stabilized phosphorus ylide | Strong base (e.g., n-BuLi, NaNH₂) | Predominantly (Z)-alkene organic-chemistry.org |
Since this compound contains a chiral center at the C7 position, its synthesis often results in a racemic mixture (an equal mixture of both enantiomers). To isolate a single enantiomer, chiral resolution techniques are employed. A highly effective and environmentally benign method is lipase-catalyzed kinetic resolution. chemrxiv.org
This technique relies on the ability of enzymes, specifically lipases, to selectively catalyze the esterification or hydrolysis of one enantiomer at a much faster rate than the other. chemrxiv.orgalmacgroup.com Candida antarctica lipase (B570770) B (CAL-B) is a particularly robust and widely used enzyme for this purpose due to its high tolerance for various substrates and excellent enantioselectivity. researchgate.netresearchgate.net
In a typical resolution process via esterification, the racemic fatty acid is reacted with an alcohol in a non-aqueous solvent. The lipase selectively converts one enantiomer into its ester, leaving the other enantiomer as an unreacted acid. chemrxiv.org The resulting ester and the remaining acid can then be separated. The choice of solvent and reaction temperature are critical parameters that can be optimized to achieve high enantiomeric excess. chemrxiv.org
| Technique | Biocatalyst | Principle | Outcome |
| Lipase-Catalyzed Esterification | Candida antarctica lipase B (CAL-B) | Enantioselective esterification of a racemic acid | Separation of enantiomers (one as an ester, one as an acid) chemrxiv.org |
Stereoselective Synthesis Methodologies
Claisen Orthoester Rearrangement for (E)-Selectivity
Naturally Occurring Derivatives and Metabolites
This compound and related compounds are found in various natural sources, often as part of complex lipid mixtures. Their most common derivatives are esters, particularly methyl esters, which are frequently used for analysis via gas chromatography.
Methyl esters of fatty acids are common in nature and are also the form in which fatty acids are typically analyzed. The methyl ester of (Z)-7-Methyl-6-hexadecenoic acid has been identified and cataloged. nih.gov Beyond this specific compound, a variety of related C16 hexadecenoic acid methyl esters and their parent acids are known to occur in biological systems. These isomers differ in the position of the double bond or the presence of branching.
Some notable examples include:
Methyl (Z)-hexadec-7-enoate : This is the methyl ester of cis-7-hexadecenoic acid, a positional isomer of the title compound's parent acid. It is found in various bacteria and algae. nih.govcaymanchem.com
Methyl hexadecanoate (B85987) (Methyl palmitate) : The saturated counterpart, derived from palmitic acid, is one of the most common fatty acid methyl esters in nature. foodb.ca
Sapienic Acid (6-cis-Hexadecenoic acid) : This fatty acid is the most abundant fatty acid in human skin sebum and is formed from palmitic acid by the delta-6 desaturase enzyme. plos.org
Palmitoleic Acid (9-cis-Hexadecenoic acid) : A well-known lipokine, this fatty acid is formed from palmitic acid via the delta-9 desaturase enzyme. plos.org
The presence and relative abundance of these and other fatty acid methyl esters can serve as biomarkers for specific organisms or metabolic pathways. caymanchem.comsci-hub.se
| Compound Name | Molecular Formula | Common Natural Sources/Significance |
| Methyl (Z)-7-methyl-6-hexadecenoate | C₁₈H₃₄O₂ | Derivative of the title compound |
| Methyl (Z)-hexadec-7-enoate | C₁₇H₃₂O₂ nih.gov | Metabolite in plants, fungi, and algae nih.gov |
| Methyl hexadecanoate | C₁₇H₃₄O₂ foodb.ca | Common fatty acid methyl ester in many organisms foodb.ca |
| Sapienic acid (6-cis-Hexadecenoic acid) | C₁₆H₃₀O₂ | Abundant in human skin sebum plos.org |
| Palmitoleic acid (9-cis-Hexadecenoic acid) | C₁₆H₃₀O₂ | Lipokine involved in metabolic regulation plos.org |
Analogous Branched Fatty Acids Identified in Biological Systems
Branched-chain fatty acids (BCFAs) are a diverse group of lipids found across various biological systems, from bacteria to mammals. Structurally similar to this compound, these molecules often feature one or more methyl groups along their acyl chains. They play critical roles in cellular function, particularly in modulating the physical properties of cell membranes. Research has identified several key classes of analogous BCFAs, including iso- and anteiso-fatty acids, tuberculostearic acid, and phytanic acid, each with distinct sources and physiological significance.
Common Classes of Branched-Fatty Acids
BCFAs are integral components of cellular lipids in numerous organisms. The position and number of methyl branches influence their physical properties, such as their melting point and the fluidity of the membranes they integrate into.
Iso- and Anteiso-Fatty Acids: These are among the most common BCFAs, primarily found in bacteria. nih.govnih.gov Iso-fatty acids have a methyl branch on the penultimate carbon (second to last) of the acyl chain, while anteiso-fatty acids have a branch on the antepenultimate carbon (third to last). plos.orgnih.gov These structures are crucial for bacteria to maintain membrane fluidity, especially in response to environmental changes like temperature fluctuations. usda.govacs.org For instance, the foodborne pathogen Listeria monocytogenes has a membrane composed of over 90% BCFAs, with the proportion of anteiso-C15:0 increasing at low temperatures to enhance membrane fluidity. usda.gov Similarly, bacteria of the genus Bacillus are well-known for their high content of iso- and anteiso-fatty acids. asm.orgresearchgate.net The biosynthesis of these fatty acids typically uses branched-chain amino acids or their corresponding α-keto acids as primers. asm.orgfrontiersin.org
Tuberculostearic Acid (TBSA): Tuberculostearic acid, or 10-methyloctadecanoic acid, is a C19 methyl-branched saturated fatty acid. asm.orgwikipedia.org It was first identified in Mycobacterium tuberculosis, the bacterium that causes tuberculosis. wikipedia.org Its presence is abundant and specific to the Mycobacterium genus, making it a valuable biomarker for diagnosing tuberculosis infections. asm.orgacs.orgbiorxiv.org Research has shown that TBSA plays a significant role in regulating the organization of the mycobacterial plasma membrane. asm.orgnih.gov A specific enzyme, Cfa, was identified as the methyltransferase responsible for the synthesis of TBSA from an oleic acid precursor. asm.orgnih.gov This function is critical for the pathogen's ability to survive within its human host. nih.gov
Phytanic Acid and Pristanic Acid: Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) and its derivative, pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), are polymethylated BCFAs found in the human diet. researchgate.net They are sourced from the consumption of dairy products, ruminant fats, and certain fish. researchgate.netnih.gov Their origin traces back to the microbial breakdown of phytol (B49457), a component of chlorophyll, in the gut of ruminant animals. researchgate.net In humans, phytanic acid is a natural ligand for transcription factors like PPAR-α and retinoid X receptor (RXR), which are involved in regulating metabolism. researchgate.net An accumulation of phytanic acid in the body is a hallmark of Refsum disease, a peroxisomal disorder where the α-oxidation pathway required to break down this fatty acid is deficient. researchgate.netnih.gov
The study of these analogous compounds provides insight into the diverse roles of branched-chain fatty acids in biology, from fundamental membrane architecture in bacteria to metabolic regulation and disease in humans.
Data on Analogous Branched Fatty Acids
The following table summarizes key information on prominent branched fatty acids found in nature that are analogous to this compound.
| Compound Class | Example Compound | Structural Description | Biological System/Source | Key Research Findings |
|---|---|---|---|---|
| Iso-Fatty Acids | 14-methylpentadecanoic acid (Isopalmitic acid) | Methyl group on the penultimate carbon of the fatty acid chain. | Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus, Listeria monocytogenes). nih.govusda.govplos.org | Major components of bacterial membranes, contributing to membrane fluidity and adaptation to environmental stress. nih.govusda.gov |
| Anteiso-Fatty Acids | 12-methyltetradecanoic acid (anteiso-C15:0) | Methyl group on the antepenultimate carbon of the fatty acid chain. | Bacteria (e.g., Listeria monocytogenes, Bacillus spp.), Rumen fluid. plos.orgusda.gov | The ratio of iso- to anteiso-fatty acids often changes with growth temperature to maintain optimal membrane fluidity. usda.gov Predominantly (S)-enantiomers are formed from isoleucine. plos.org |
| Mid-Chain Methyl-Branched Fatty Acids | Tuberculostearic Acid (10-methyloctadecanoic acid) | Saturated C19 fatty acid with a methyl group at the C-10 position. | Mycobacterium species (e.g., M. tuberculosis, M. smegmatis). asm.orgwikipedia.org | Functions as a biomarker for tuberculosis. acs.org Plays a crucial role in controlling the lateral partitioning and organization of the mycobacterial cell membrane. asm.orgnih.gov |
| Polymethylated Fatty Acids | Phytanic Acid (3,7,11,15-tetramethylhexadecanoic acid) | Saturated C20 fatty acid with methyl groups at positions 3, 7, 11, and 15. | Human diet (dairy products, ruminant meat, fatty fish). researchgate.netnih.gov Originates from microbial breakdown of phytol in ruminants. researchgate.net | Acts as a ligand for PPAR and RXR nuclear receptors, influencing gene expression. researchgate.net Accumulates in patients with Refsum disease. nih.gov |
| Polymethylated Fatty Acids | Pristanic Acid (2,6,10,14-tetramethylpentadecanoic acid) | Saturated C19 fatty acid with methyl groups at positions 2, 6, 10, and 14. | Metabolite of phytanic acid in humans. nih.gov | Formed via α-oxidation of phytanic acid and is further degraded by peroxisomal β-oxidation. nih.gov Accumulates in certain peroxisomal disorders. nih.gov |
Comparative Lipidomics and Structure Activity Relationships with Analogues
Positional and Geometrical Isomers of Hexadecenoic Acids
The structural arrangement of atoms within a fatty acid molecule significantly influences its physical and biological properties. This is particularly evident when comparing 7-Methyl-6-hexadecenoic acid with its various positional and geometrical isomers.
This compound is a branched-chain monounsaturated fatty acid. Its structure is defined by a methyl group attached to the seventh carbon and a double bond between the sixth and seventh carbons. This unique structure sets it apart from its unbranched isomers.
cis-7-Hexadecenoic acid (16:1n-9) : This is a positional isomer of palmitoleic acid. researchgate.net Unlike this compound, it is a straight-chain fatty acid with a double bond at the seventh carbon. caymanchem.com It has been identified in phagocytic cells and is noted for its anti-inflammatory properties. researchgate.net
Sapienic acid (6-cis-Hexadecenoic acid, 16:1n-10) : This fatty acid has its double bond at the sixth carbon position. nih.govebi.ac.uk It is a major component of human sebum and is involved in the skin's defense against pathogens. ebi.ac.ukresearchgate.net The key distinction from this compound is the absence of the methyl group and the specific cis configuration of the double bond. nih.gov
Palmitoleic acid (9-cis-Hexadecenoic acid, 16:1n-7) : As one of the most common hexadecenoic acid isomers, palmitoleic acid has a cis double bond at the ninth carbon. wikipedia.orgatamanchemicals.com It is biosynthesized from palmitic acid and is a constituent of human adipose tissue. wikipedia.org Its structure lacks the methyl branch seen in this compound.
The following table summarizes the structural differences between these isomers.
| Feature | This compound | cis-7-Hexadecenoic acid | Sapienic Acid | Palmitoleic Acid |
| Double Bond Position | C6-C7 | C7-C8 | C6-C7 | C9-C10 |
| Methyl Branch | Yes, at C7 | No | No | No |
| Molecular Formula | C17H32O2 | C16H30O2 | C16H30O2 | C16H30O2 |
This table provides a comparative overview of the structural features of this compound and its isomers.
The presence of a methyl group and the location of the double bond have a profound impact on the three-dimensional shape of a fatty acid. In this compound, the methyl branch at the C7 position introduces a kink in the acyl chain. acs.orgacs.org This branching disrupts the linear packing that is characteristic of straight-chain saturated fatty acids, leading to an increase in membrane fluidity. acs.orgoup.com
Molecular dynamics simulations have shown that methyl branching, in general, reduces the condensation of lipids, decreases the thickness of the lipid bilayer, and lowers the ordering of the acyl chains. acs.orgacs.orgnih.gov The specific position of the methyl group is crucial; the effect on membrane properties varies depending on where the branch is located along the chain. acs.orgacs.org The double bond between C6 and C7 further contributes to the non-linear conformation of the molecule. The cis or trans geometry of this double bond also plays a role, with a cis bond introducing a more pronounced bend than a trans bond.
Differentiation from cis-7-Hexadecenoic Acid, 6-cis-Hexadecenoic Acid (Sapienic Acid), 9-cis-Hexadecenoic Acid (Palmitoleic Acid)
Comparison with Other Methyl-Branched Fatty Acids
To further understand the structure-function relationship of this compound, it is useful to compare it with other methyl-branched fatty acids that differ in chain length or the position of the methyl group.
A longer-chain analogue of this compound is 7-Methyl-6-octadecenoic acid. This fatty acid has a similar structure, with a methyl group at the seventh carbon and a double bond at the sixth position, but it has an 18-carbon backbone instead of a 16-carbon one. nih.gov This novel fatty acid was identified in the phospholipid composition of Holothuria mexicana. nih.gov While both share the same methyl branch and double bond location relative to the carboxyl group, the increased chain length of the octadecenoic analogue would generally be expected to increase its melting point and affect how it incorporates into and influences the properties of cell membranes.
The precise location of the methyl branch significantly alters a fatty acid's properties. The gorgonian Leptogorgia piccola has been found to contain several unusual branched-chain fatty acids, including 10-Methyl-6-hexadecenoic acid and 7,9-dimethyl-6-hexadecenoic acid, in addition to this compound. researchgate.net
10-Methyl-6-hexadecenoic acid : In this isomer, the methyl group is shifted to the tenth carbon. This change in position would alter the molecule's conformation and its interactions within a lipid bilayer, although it still contributes to membrane fluidity.
7,9-dimethyl-6-hexadecenoic acid : This fatty acid features two methyl groups, at the seventh and ninth carbons. The presence of multiple methyl groups further disrupts the packing of the acyl chains. acs.org If the methyl groups are sufficiently spaced, their effects on the membrane can be additive, leading to a greater increase in fluidity compared to a monomethyl-branched fatty acid. acs.org
The following table outlines the structural variations among these methyl-branched fatty acids.
| Compound | Carbon Chain Length | Double Bond Position(s) | Methyl Branch Position(s) |
| This compound | 16 | C6-C7 | C7 |
| 7-Methyl-6-octadecenoic acid | 18 | C6-C7 | C7 |
| 10-Methyl-6-hexadecenoic acid | 16 | C6-C7 | C10 |
| 7,9-dimethyl-6-hexadecenoic acid | 16 | C6-C7 | C7, C9 |
This interactive table allows for a comparison of the structural characteristics of this compound and its analogues.
Longer-Chain Analogues (e.g., 7-Methyl-6-octadecenoic acid)
Structure-Function Correlation in Biological Activity (General Academic Principles)
The biological activity of fatty acids is intrinsically linked to their chemical structure. Several key structural features determine their function:
Chain Length : The length of the carbon chain affects the fatty acid's melting point, solubility, and how it is metabolized and incorporated into complex lipids.
Degree and Position of Unsaturation : The presence, number, and location of double bonds are critical. Double bonds introduce kinks into the hydrocarbon chain, which increases the fluidity of cell membranes. The position of the double bond also determines the fatty acid's metabolic pathway and its biological effects. For instance, the different biological roles of omega-3, omega-6, and omega-9 fatty acids are a direct consequence of the position of the first double bond from the methyl end of the chain.
Branching : The presence of branches, such as methyl groups, disrupts the orderly packing of fatty acid chains. This disruption lowers the melting point of the fatty acid and increases the fluidity of cell membranes, which is crucial for maintaining membrane function in various environmental conditions, such as low temperatures. acs.orgoup.com The position of the branch is also a key determinant of its effect. acs.org
In the context of this compound, its structure combines a C16 backbone with a double bond at the 6th position and a methyl group at the 7th position. This combination of features suggests a role in modulating membrane fluidity. The methyl group near the double bond creates a significant steric hindrance that prevents tight packing with other lipid molecules, a property that is essential for the survival of certain organisms in specific environments. acs.org The study of such structure-function relationships is fundamental to understanding the diverse roles of fatty acids in biological systems.
Implications of Stereochemistry on Biological Function
The stereochemistry of this compound (7-M-6-HDA), specifically the configuration of the double bond and the chirality of the methyl-branched carbon, significantly influences its biological roles. The geometric isomerism, cis (Z) or trans (E), of the double bond at the C6-C7 position, and the stereoisomerism at the C7 methyl group, dictate the molecule's three-dimensional shape. This, in turn, affects how it integrates into and interacts with biological membranes and enzymes.
A key function influenced by stereochemistry is the regulation of membrane fluidity. In marine organisms, particularly those in cold environments, the cis-isomer of unsaturated fatty acids introduces a kink in the hydrocarbon chain. This prevents tight packing of fatty acids in the cell membrane, thereby increasing membrane fluidity and maintaining cellular function at low temperatures. In contrast, the trans-isomer results in a more linear structure, similar to saturated fatty acids, leading to increased membrane rigidity. For instance, the methyl branch at the C7 position in 7-M-6-HDA has been shown to decrease membrane rigidity in cold-water corals, which is a crucial adaptation for survival in their low-temperature habitats.
The (Z) and (E) isomers of this compound have been identified in the gorgonian Leptogorgia piccola and the marine sponge Desmapsama anchorata. researchgate.net The presence of both isomers suggests distinct biosynthetic pathways or enzymatic modifications that could lead to different physiological effects.
Differential Effects of Fatty Acid Supplementation in Cellular Models
Studies on various cellular models have demonstrated that supplementation with different fatty acids, including isomers of hexadecenoic acid, can lead to distinct cellular responses and alterations in the lipidome. While direct studies on 7-M-6-HDA supplementation are limited, research on its positional isomers, such as palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10), provides valuable insights into how structural differences in fatty acids can elicit varied biological effects.
In human phagocytic cells, different isomers of 16:1 are present, and their levels can be modulated by various stimuli. csic.es For example, stimulation with arachidonic acid leads to an increase in 16:1n-9 and 16:1n-7 levels, while 16:1n-10 levels remain unchanged. csic.es This suggests a selective regulation and role for each isomer within the cell. Furthermore, exogenously added 16:1n-10 (sapienic acid) exhibited anti-inflammatory activity in murine macrophages, though at higher concentrations than its isomers 16:1n-7 and 16:1n-9. csic.es
A study on the Caco-2 human colon cancer cell line compared the effects of supplementation with palmitoleic acid, sapienic acid, and palmitic acid. mdpi.com The results showed that the type of fatty acid and its positional isomerism significantly influenced lipid remodeling. Sapienic acid supplementation led to an increase in 8cis-18:1 and the n-10 polyunsaturated fatty acid sebaleic acid (5cis,8cis-18:2), along with a decrease in saturated fats. mdpi.com This remodeling was associated with an increase in membrane fluidity. mdpi.com
These findings underscore the principle that even subtle differences in fatty acid structure, such as the position of a double bond or a methyl group, can result in significant and differential effects on cellular lipid metabolism and function.
Emerging Research Areas and Future Directions in 7 Methyl 6 Hexadecenoic Acid Research
Elucidating Unresolved Aspects of Biosynthetic Pathways
While the presence of 7-methyl-6-hexadecenoic acid has been identified in various organisms, the precise biosynthetic pathways responsible for its formation remain an area of active investigation. The structural hallmark of this fatty acid is a methyl group at the 7th carbon and a double bond between the 6th and 7th carbons. This unique structure suggests a complex enzymatic process for its synthesis.
In marine organisms like corals and sponges, where this compound is notably abundant, its origin is hypothesized to be linked to microbial symbionts. Evidence from studies on organisms like the sea cucumber Holothuria mexicana and the bacterium Vibrio alginolyticus points towards a microbial origin, likely involving bacterial fatty acid synthesis pathways. The stark contrast in its prevalence between marine taxa and its absence in terrestrial plants further underscores the likelihood of marine-specific biosynthetic routes.
Further research is needed to identify the specific enzymes and genetic pathways involved. Key questions remain regarding the mechanism of methyl group insertion at the C7 position and the introduction of the double bond at C6-C7. Understanding these pathways is crucial for comprehending the compound's physiological roles and its unique distribution in nature.
Comprehensive Investigation of Ecological Roles and Biomarker Applications
The distinct distribution of this compound suggests significant ecological roles and potential applications as a biomarker. In marine environments, it is hypothesized to be involved in membrane fluidity adaptation, particularly in organisms inhabiting cold waters. The methyl branch at the C7 position is thought to decrease membrane rigidity, which would be advantageous for survival in low-temperature environments.
A compelling observation is the significantly higher concentration of this compound in non-symbiotic (azooxanthellate) corals, such as Dendronephthya spp., where it can constitute up to 7.3% of total fatty acids, compared to a maximum of 1.1% in symbiotic (zooxanthellate) corals. This suggests a potential compensatory mechanism in corals that lack photosynthetic symbionts. In some marine systems, it may also serve as a lipid energy reserve.
The specific composition and abundance of membrane fatty acids, including this compound, can be utilized to identify specific genera of bacterial populations in various natural environments. caymanchem.com For instance, its non-esterified form has been isolated from autotrophic bacterial cultures associated with sulfate (B86663) accumulation, indicating its origin from a sulfide-oxidizing autotrophic organism. caymanchem.com To date, this fatty acid has been detected in strains of the genus Nitrospira, which are nitrite-oxidizing autotrophic bacteria. caymanchem.com This specificity makes it a promising biomarker for tracking particular microbial communities and their biogeochemical activities. Further research, including cross-species comparisons using advanced analytical techniques, is necessary to fully explore its potential as an ecological indicator and biomarker.
Advanced Lipidomic Profiling and High-Resolution Characterization
The accurate identification and quantification of this compound within complex lipid mixtures necessitates the use of advanced lipidomic profiling and high-resolution characterization techniques. The development of new methodological and technical solutions in lipidomics allows for a detailed examination of cellular lipid profiles. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of fatty acids. To enhance volatility for GC analysis, fatty acids are typically derivatized into their methyl esters (FAMEs). nih.gov In GC-MS analysis of the methyl ester of this compound, the molecular ion [M]⁺ can be observed at an m/z of 282. nih.gov The retention time and fragmentation pattern are used for identification. nih.gov For instance, in one analysis, the methyl ester of this compound had a retention time of 14.77 minutes. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative that can often provide higher sensitivity and selectivity, allowing for the determination of a broader range of fatty acids, including novel ones, without the need for derivatization. wiley.com High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) is particularly powerful for distinguishing between isomers. wiley.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. For the methyl ester of (Z)-7-methyl-6-hexadecenoic acid, specific signals in the NMR spectrum can confirm its structure.
The combination of these high-resolution techniques is crucial for distinguishing this compound from its positional isomers, such as 6-methyl- and 10-methyl-branched analogs, which is essential for accurate biological interpretation.
Exploration of Biological Activities and Mechanisms in in vitro and Model Organism Systems (Excluding Human Clinical Trials)
Emerging research is beginning to uncover the diverse biological activities of this compound in various experimental systems.
Antimicrobial and Antibiofilm Properties
Studies on extracts containing this compound and its derivatives have indicated potential antimicrobial and antibiofilm activities. For example, a methanolic extract of the clam Paratapes undulatus, which was found to contain 32.01% of (Z)-7-hexadecenoic acid, methyl ester, demonstrated notable antibacterial and antibiofilm effects against several pathogenic microbial strains. japsonline.comjapsonline.com The antibacterial activity was evaluated against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, and Klebsiella pneumoniae, as well as the Gram-positive bacterium Staphylococcus aureus and the yeast Candida albicans. japsonline.comjapsonline.com The same extract also showed biofilm inhibitory potential against S. aureus, Bacillus subtilis, P. aeruginosa, and E. coli. japsonline.com
While these findings are promising, it is important to note that they are based on extracts containing a mixture of compounds. Further studies using the purified compound are necessary to definitively attribute the observed antimicrobial and antibiofilm properties to this compound and to elucidate its specific mechanisms of action against microbial pathogens.
Anti-inflammatory and Antioxidant Mechanisms
Research suggests that this compound and its isomers possess anti-inflammatory properties. Studies on related hexadecenoic acid isomers, such as palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10), have shown that they can modulate inflammatory responses in macrophages. balsinde.orgnih.gov For instance, these fatty acids have been shown to decrease the expression of pro-inflammatory cytokines like IL-6 in macrophages stimulated with bacterial lipopolysaccharide (LPS). balsinde.orgbalsinde.org The anti-inflammatory effects appear to be dependent on the incorporation of these fatty acids into cellular lipids, such as phospholipids (B1166683) and triglycerides. balsinde.org
In addition to anti-inflammatory effects, extracts containing derivatives of hexadecenoic acid have also shown antioxidant activity. The methanolic extract of Paratapes undulatus, rich in (Z)-7-hexadecenoic acid, methyl ester, exhibited antioxidant properties. japsonline.comjapsonline.com Similarly, ethanolic extracts containing hexadecanoic acid and its methyl ester have been identified for their radical scavenging activities. aip.org While these studies point to the potential of this class of fatty acids, further investigation with the isolated this compound is required to confirm its specific anti-inflammatory and antioxidant mechanisms.
Potential Modulatory Roles in Cellular Processes (e.g., Lipid Droplet Formation, Membrane Remodeling)
The unique structure of this compound suggests it may play a role in modulating cellular processes such as the formation of lipid droplets and the remodeling of cell membranes. Fatty acids are known to be stored in intracellular lipid droplets, which serve as energy reserves and are involved in controlling lipotoxicity. mdpi.com Studies on other fatty acids have shown that dietary supplementation can lead to their incorporation into these lipid droplets. For example, dietary Stenotrophomonas maltophilia in C. elegans induces the formation of supersized lipid droplets. tandfonline.com
Furthermore, fatty acids are fundamental components of membrane phospholipids and play a crucial role in regulating membrane fluidity and the function of membrane proteins. mdpi.com The methyl branch in this compound is believed to reduce membrane rigidity, which is a critical adaptation for organisms in cold environments. The incorporation of different fatty acid isomers into membrane phospholipids can significantly alter membrane properties. For instance, sapienic acid has been shown to increase the distribution of fluid regions in cell membranes. mdpi.com Given its structure, this compound is likely to have distinct effects on membrane remodeling, a hypothesis that warrants further investigation.
Addressing Data Variability and Reproducibility in Bioactivity Studies
The study of this compound (7-MHD), like many bioactive lipids, faces challenges related to data variability and reproducibility. The outcomes of bioactivity studies can be influenced by a range of factors, from the initial extraction and purification methods to the design of the bioassay itself.
One significant source of variability arises from the extraction process. The choice of solvent and extraction method can impact the purity of the 7-MHD sample. For instance, using a chloroform (B151607):methanol (B129727) mixture is a common method for lipid extraction, but for plant-derived samples, high phenolic content can interfere with lipid recovery, necessitating optimized solvent ratios. Post-extraction, purification using techniques like silica (B1680970) gel chromatography is crucial to isolate the fatty acid and remove interfering compounds.
Furthermore, the stability of 7-MHD during storage and experimentation is a critical factor. To prevent oxidation, it is recommended to dissolve the compound in ethanol (B145695) under nitrogen and store it at -80°C. The use of chloroform for long-term storage is discouraged due to the potential formation of hydrochloric acid, which can degrade the sample. The pH of the experimental environment can also affect the compound's stability, with alkaline conditions potentially leading to hydrolysis.
In bioactivity assays, standardizing experimental models is essential for reproducibility. For example, when assessing antimicrobial properties, variations in microbial strains or growth media can lead to different results. Statistical validation, such as multivariate analysis, can help to distinguish the specific effects of 7-MHD from those of co-extracted substances.
Factors contributing to data variability in the study of branched-chain fatty acids (BCFAs) like 7-MHD are summarized in the table below.
| Factor | Description of Challenge | Recommended Practice |
| Extraction & Purification | Co-extraction of other lipids or compounds (e.g., terpenes in plants) can interfere with bioactivity assessment. | Use optimized solvent systems (e.g., Bligh and Dyer method) and purify extracts using silica gel chromatography. |
| Sample Stability | Prone to oxidation and pH-dependent degradation. | Store under inert gas (nitrogen) at low temperatures (-80°C) in a suitable solvent like ethanol. Monitor degradation kinetics in buffered solutions. |
| Bioassay Design | Lack of standardized protocols for cell models, microbial strains, and media can lead to inconsistent results. | Standardize cell culture models and assay conditions to control for variables. |
| Isomer Contamination | Presence of other positional or geometric isomers can confound bioactivity results. | Employ stereoselective synthesis methods (e.g., Wittig reaction) and confirm purity via NMR and chiral gas chromatography. |
| Data Analysis | Difficulty in attributing observed effects solely to 7-MHD when other bioactive molecules are present. | Apply multivariate statistical analyses (e.g., Principal Component Analysis) to isolate compound-specific effects. |
This table summarizes key challenges and best practices for ensuring data quality in 7-MHD bioactivity research.
Potential for Biotechnological Applications (General Academic Exploration)
The unique structural properties of this compound and other branched-chain fatty acids (BCFAs) open avenues for their exploration in various biotechnological applications. acs.org While research specifically on 7-MHD is emerging, the broader class of BCFAs is recognized for properties that are valuable in industrial processes. vitas.no
BCFAs, in general, exhibit different physical properties compared to their straight-chain counterparts, such as a lower boiling point and higher viscosity. acs.org These characteristics can be advantageous in the development of novel products. For instance, some BCFAs possess antimicrobial properties, suggesting their potential use as natural food preservatives. vitas.no
In the realm of biofuels, the structure of BCFAs could be beneficial. acs.org Their branched nature may contribute to improved cold-flow properties and a higher octane (B31449) number in fuels, making them a subject of interest for the expansion of chain elongation technologies in biofuel production. acs.org
The production of BCFAs can be achieved through microbial fermentation, a cornerstone of biotechnology. acs.org Research has demonstrated that it is possible to produce branched medium-chain fatty acids using enriched microbiomes in continuous reactor experiments. acs.org This suggests the feasibility of developing bioprocesses for the targeted production of specific BCFAs, potentially including 7-MHD, by leveraging and engineering microbial metabolic pathways. researchgate.netfrontiersin.org For example, bacteria such as Bacillus subtilis and Bacillus licheniformis, which are used as probiotics in some industries, have cell walls rich in BCFAs. dellait.com
| Potential Application Area | Rationale Based on Branched-Chain Fatty Acid Properties |
| Food Preservation | Certain BCFAs exhibit antimicrobial activity. vitas.no |
| Biofuels | Branched structure may lead to fuels with improved cold-flow properties and higher octane numbers. acs.org |
| Specialty Chemicals | Unique physical properties like lower boiling points and higher viscosity could be utilized in various chemical syntheses. acs.org |
| Bioremediation | The role of BCFAs in the cell membranes of certain bacteria could be explored for environmental applications. |
| Cosmetics & Pharmaceuticals | The influence of BCFAs on membrane fluidity could be relevant for drug delivery systems or topical formulations. creative-proteomics.com |
This table outlines potential biotechnological applications for branched-chain fatty acids like 7-MHD based on their general properties.
Development of Advanced Analytical Standards and Reference Materials
Accurate and reliable research into the biological roles and potential applications of this compound is fundamentally dependent on the availability of high-purity analytical standards and reference materials. These materials are essential for the validation of analytical methods, quantification in complex biological matrices, and ensuring the reproducibility of experimental results. nih.gov
The development of such standards for 7-MHD involves several critical steps, including unambiguous structural identification and the establishment of purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for this purpose. For instance, ¹H-NMR can identify key signals corresponding to the olefinic protons and the methyl branch, while GC-MS, often after derivatization to a methyl ester, provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.
Given the existence of numerous positional and geometric isomers of hexadecenoic acid, distinguishing 7-MHD from similar compounds is a significant analytical challenge. mdpi.com For example, methods like silver-ion chromatography can be employed to separate fatty acids based on the number and geometry of their double bonds. gerli.com The development of certified reference materials for 7-MHD would require rigorous characterization to confirm its specific isomeric form, (E)-7-methylhexadec-6-enoic acid.
Currently, while analytical standards for related compounds like cis-7-Hexadecenoic acid methyl ester are commercially available, the specific availability of a certified reference material for this compound for widespread research use may be limited. biomol.com The production of such a standard would necessitate:
Verified Synthesis: A well-documented and reproducible synthetic pathway to ensure stereochemical purity.
Comprehensive Characterization: The use of multiple analytical techniques (NMR, MS, IR, etc.) to confirm the structure and identify any impurities.
Purity Assessment: Quantitative analysis to establish the purity of the material, often expressed as a weight percentage.
Stability Studies: Evaluation of the compound's stability under defined storage conditions to assign a shelf-life.
The availability of such well-characterized reference materials would significantly enhance the quality and comparability of research on 7-MHD across different laboratories and studies.
| Analytical Technique | Application in Standard Development for 7-MHD |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for identification and quantification, often after derivatization (e.g., methyl esterification) to improve volatility. It helps in determining the molecular weight and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Crucial for structural elucidation, including determining the position of the methyl group and the geometry of the double bond. |
| High-Performance Liquid Chromatography (HPLC) | Can be used for purification and quantification, with techniques like silver-ion HPLC being particularly useful for separating isomers. gerli.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about the functional groups present in the molecule. |
This table highlights key analytical techniques and their roles in the development and verification of analytical standards for this compound.
Q & A
Basic Research Questions
Q. What are the validated methods for isolating 7-Methyl-6-hexadecenoic acid from biological matrices?
- Methodology : Use the Bligh and Dyer lipid extraction protocol (chloroform:methanol, 2:1 v/v) to homogenize tissues and separate lipids into the chloroform layer . For plant-derived samples (e.g., Ballota species), optimize solvent ratios to account for high phenolic content, which may interfere with lipid recovery . Post-extraction, purify using silica gel chromatography with hexane:ethyl acetate gradients to isolate unsaturated fatty acids. Confirm purity via TLC (Rf values) or GC-MS retention indices .
Q. How can researchers structurally characterize this compound using spectroscopic techniques?
- Methodology :
- NMR : Analyze -NMR for diagnostic signals: δ 5.3–5.4 ppm (olefinic protons at C6–C7), δ 2.8 ppm (methyl branching at C7), and δ 1.2–1.3 ppm (terminal methyl groups). Compare with databases for Z/E configuration .
- GC-MS : Use derivatization (e.g., methyl esterification) to enhance volatility. Monitor molecular ion [M] at m/z 268 and fragment ions (e.g., m/z 97 for α-cleavage near the double bond) .
Q. What are the primary natural sources of this compound, and how does its occurrence vary across species?
- Findings : The compound is reported in Ballota nigra subsp. anatolica (Lamiaceae) and sperm whale (Physeter macrocephalus) oils. In plants, it is associated with antimicrobial secondary metabolites; in marine systems, it may function as a lipid energy reserve . Cross-species comparisons require LC-MS/MS profiling to distinguish positional isomers (e.g., 6- vs. 7-methyl branching) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Analytical Framework :
- Source Variability : Compare extraction protocols (e.g., cold vs. hot solvent methods) that may alter lipid oxidation states .
- Bioassay Design : Standardize cell culture models (e.g., MIC assays for antimicrobial activity) to control for differences in microbial strains or growth media .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate compound-specific effects from co-extracted interferents (e.g., terpenes in plant extracts) .
Q. What experimental strategies ensure stereochemical purity during the synthesis of this compound?
- Synthetic Methodology :
- Wittig Reaction : Use (Z)-selective ylides to install the C6–C7 double bond. Confirm geometry via -NMR coupling constants () .
- Chiral Resolution : Employ lipase-catalyzed esterification (e.g., Candida antarctica lipase B) to separate enantiomers. Monitor enantiomeric excess (ee) via chiral GC .
Q. How do environmental stressors (e.g., temperature, pH) affect the stability of this compound in laboratory settings?
- Stability Protocols :
- Storage : Dissolve in ethanol under nitrogen (to prevent oxidation) and store at −80°C. Avoid chloroform for long-term storage due to HCl formation .
- pH Sensitivity : Test degradation kinetics in buffered solutions (pH 4–9). LC-MS monitoring reveals hydrolysis products (e.g., hexadecenoic acid derivatives) under alkaline conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
